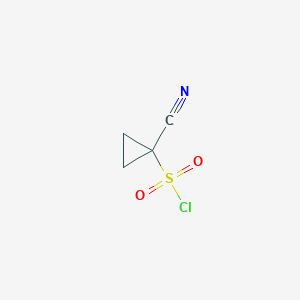
1-Cyanocyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanocyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C4H4ClNO2S. It is a versatile chemical used in various fields of scientific research and industrial applications. This compound is known for its reactivity and ability to undergo a wide range of chemical transformations, making it a valuable building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyanocyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-cyanocyclopropane with chlorosulfonic acid. This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield. Another method involves the use of disulfides and thiols in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow protocols. These methods provide better control over reaction parameters and improve safety by circumventing thermal runaway. The use of continuous flow reactors allows for high space-time yields and efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyanocyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ions are commonly used in substitution reactions with this compound.
Oxidative Chlorination: 1,3-dichloro-5,5-dimethylhydantoin (DCH) is used as a reagent for oxidative chlorination in the synthesis of sulfonyl chlorides.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols and phenols.
Sulfonic Acids: Formed by the reaction with water or other nucleophiles.
Aplicaciones Científicas De Investigación
1-Cyanocyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-cyanocyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile, forming a new chemical bond. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable products .
Comparación Con Compuestos Similares
- 1-Methylcyclopropane-1-sulfonyl chloride
- 2-Methoxyethane-1-sulfonyl chloride
- Azepane-1-sulfonyl chloride
- 3-Methyl-butane-1-sulfonyl chloride
- 1-Benzothiophene-3-sulfonyl chloride
Uniqueness: 1-Cyanocyclopropane-1-sulfonyl chloride is unique due to its cyano group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it a valuable compound for specific synthetic applications where the cyano group plays a crucial role in the desired chemical transformations .
Propiedades
IUPAC Name |
1-cyanocyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S/c5-9(7,8)4(3-6)1-2-4/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZPGLGKJDSUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
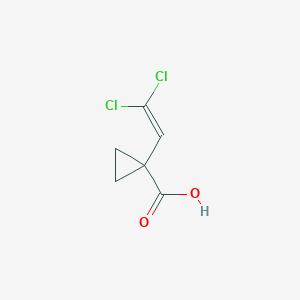
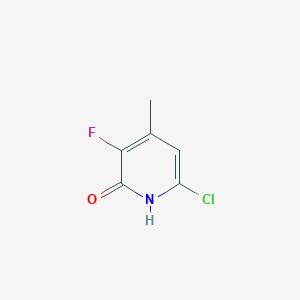

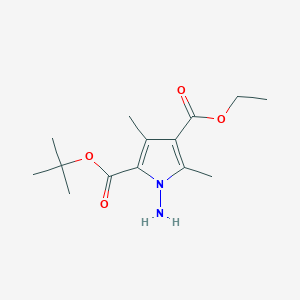

![(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine](/img/structure/B12821870.png)
![Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-](/img/structure/B12821878.png)
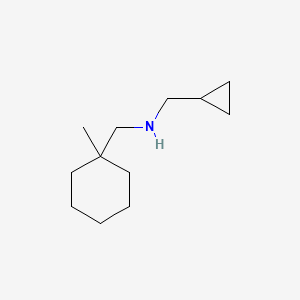
![Naphtho[2,3-b]benzofuran-3-ylboronicacid](/img/structure/B12821900.png)
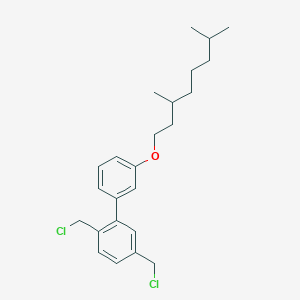
![(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12821922.png)
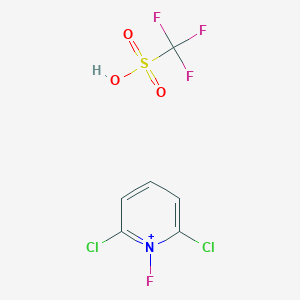
![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)

